molecular formula C13H12N4OS2 B2685283 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide CAS No. 899975-83-8

4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide

Cat. No. B2685283
CAS RN: 899975-83-8
M. Wt: 304.39
InChI Key: YJHAJICWZHYONH-UHFFFAOYSA-N
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Description

Benzothiazole and thiadiazole are both important heterocyclic compounds that exhibit a wide range of biological activities . They are often used in the synthesis of various bioactive molecules. The specific compound you mentioned seems to be a derivative of these two, which could potentially have interesting properties.


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazoles and thiadiazoles are five-membered heterocyclic compounds. Benzothiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of these compounds can be influenced by substituents at various positions, which can affect their biological outcomes .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole and thiadiazole derivatives can vary widely depending on the substituents present on the ring. These reactions often involve the formation or breaking of bonds with these substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole and thiadiazole derivatives can be influenced by the substituents present on the ring. These properties can include boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Biological Activities and Synthesis

A study by Basoğlu et al. (2013) details the microwave-assisted synthesis of hybrid molecules containing different acid moieties, highlighting the antimicrobial, antilipase, and antiurease activities of synthesized compounds, some of which exhibit good to moderate activity against tested microorganisms (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemical Modifications and Derivatives

El-bayouki and Basyouni (1988) described the synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating a potential application in controlling schistosomiasis transmission vectors (El-bayouki & Basyouni, 1988).

Anticancer Potential

Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated them for anticancer activity against several human cancer cell lines, finding some compounds with promising activity, suggesting a potential avenue for developing new anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Heterocyclic Synthesis

Research on the synthesis of novel compounds incorporating benzothiazole moieties has highlighted the potential of such derivatives in bioactive molecule development. For instance, the synthesis of thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties exhibited significant antibacterial and antifungal activities, showcasing the compound's versatility in medicinal chemistry (Yu, Xiao, Li, Chi, Li, & Tan, 2022).

Mechanism of Action

The mechanism of action of benzothiazole and thiadiazole derivatives can vary greatly depending on their structure and the biological target. Some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with benzothiazole and thiadiazole derivatives depend on their specific structure and properties. It’s important to handle these compounds with care to avoid potential risks .

Future Directions

Research into benzothiazole and thiadiazole derivatives is ongoing, with many potential applications in medicinal chemistry and other fields. Future research will likely continue to explore the synthesis of new derivatives, their biological activity, and their potential uses .

properties

IUPAC Name

4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-3-8-11(20-17-16-8)12(18)15-13-14-9-5-4-7(2)6-10(9)19-13/h4-6H,3H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAJICWZHYONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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